16beta-Hydroperoxyalisol B 23-acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 16beta-Hydroperoxyalisol B 23-acetate is primarily obtained through natural extraction from Alisma orientale. The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, as the compound is typically isolated from its natural source .
Industrial Production Methods: Industrial production methods for this compound also rely on the extraction from Alisma orientale. The process involves harvesting the plant, followed by extraction and purification of the compound using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 16beta-Hydroperoxyalisol B 23-acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form various oxidation products.
Reduction: The compound can undergo reduction reactions, particularly at the hydroperoxy group.
Substitution: Various substitution reactions can occur, especially at the acetate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acetic anhydride or acetyl chloride for acetylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
16beta-Hydroperoxyalisol B 23-acetate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoids and their chemical properties.
Biology: Investigated for its biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 16beta-Hydroperoxyalisol B 23-acetate involves its interaction with various molecular targets and pathways. One of the key pathways is the activation of the farnesoid X receptor (FXR), which plays a crucial role in regulating lipid metabolism and inflammation . The compound’s effects on FXR activation contribute to its protective effects against non-alcoholic steatohepatitis and other metabolic disorders .
Comparison with Similar Compounds
Alisol B 23-acetate: A closely related compound with similar biological activities.
Alisol A: Another triterpenoid from with distinct pharmacological properties.
Alisol C: A triterpenoid with different structural features and biological effects.
Uniqueness: 16beta-Hydroperoxyalisol B 23-acetate is unique due to its specific hydroperoxy group at the 16beta position, which imparts distinct chemical reactivity and biological activity compared to other alisol derivatives .
Properties
Molecular Formula |
C32H50O7 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R,16S)-16-hydroperoxy-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |
InChI |
InChI=1S/C32H50O7/c1-17(14-21(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(35)28(3,4)23(30)10-13-31(26,8)32(19,9)16-22(25)39-36/h17,20-23,26-27,34,36H,10-16H2,1-9H3/t17-,20+,21+,22+,23+,26+,27-,30+,31+,32+/m1/s1 |
InChI Key |
OPWQFBRURDPURF-XKFNBYHKSA-N |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C[C@@H]2OO)C)C)(C)C)C)O |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2OO)C)C)(C)C)C)O |
Origin of Product |
United States |
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